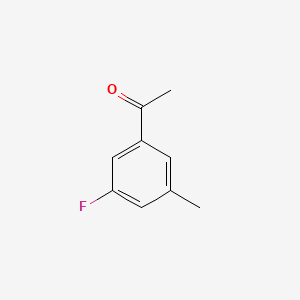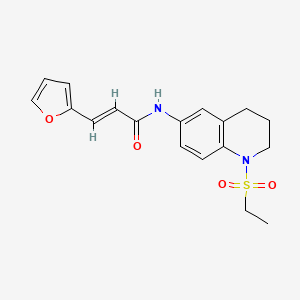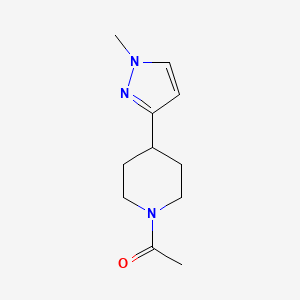
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring attached to a pyrazole ring via an ethanone linker . The pyrazole ring contains two nitrogen atoms and is aromatic, meaning it has a ring of resonance bonds that gives it special stability .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds containing pyrazole rings are known to participate in a variety of chemical reactions. These can include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
Research has demonstrated the potential of related chemical structures in antiviral and antimicrobial applications. For instance, a study explored the synthesis and reactions of 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting their antiviral activities against HSV1 and HAV-MBB, suggesting a potential pathway for developing new antiviral agents (Attaby et al., 2006). Additionally, novel 3,4-disubstituted pyrazole derivatives have shown significant antimicrobial properties, indicating their utility in combating bacterial and fungal infections (Akula et al., 2019).
Cancer Research
Compounds related to 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone have been investigated for their potential in cancer treatment. An aurora kinase inhibitor study highlighted the synthesis of compounds that inhibit Aurora A, an enzyme important in cancer cell division, suggesting a route for developing new cancer therapies (ヘンリー,ジェームズ, 2006).
Analgesic Applications
Another significant area of research involves the development of analgesic drugs. For example, EST64454, a σ1 receptor antagonist, emerged from the synthesis of a new series of pyrazoles, showing promising antinociceptive properties in models of pain, highlighting its potential as a clinical candidate for pain management (Díaz et al., 2020).
Chemical Characterization and Structural Analysis
Chemical characterization and structural analysis of similar compounds have also been extensively conducted. For instance, the synthesis, spectroscopic characterization, and docking studies of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone have been performed, providing insights into the compound's stability, cytotoxicity, and potential biological applications (Govindhan et al., 2017).
Orientations Futures
The future research directions for “1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone” and similar compounds could involve further exploration of their biological activity. Given the prevalence of pyrazole and piperidine rings in biologically active compounds, there may be potential for the development of new pharmaceuticals .
Mécanisme D'action
Target of Action
Similar compounds have shown significant activity on kinases such as p70s6kβ . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation can alter the function of a protein, turning its function on or off, or making it more or less prone to degradation.
Mode of Action
It’s known that kinase inhibitors often work by binding to the atp-binding site of the enzyme, thereby preventing the transfer of a phosphate group to the substrate . This can inhibit the activity of the kinase and disrupt the signaling pathways it is involved in.
Biochemical Pathways
Kinases such as p70s6kβ are involved in several important cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis . Inhibition of these kinases can therefore have a wide range of downstream effects, potentially disrupting these processes.
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents to improve their bioavailability .
Result of Action
Inhibition of kinases can disrupt the signaling pathways they are involved in, potentially leading to a wide range of effects depending on the specific pathways and processes affected .
Propriétés
IUPAC Name |
1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(15)14-7-3-10(4-8-14)11-5-6-13(2)12-11/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVPXQLATYTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
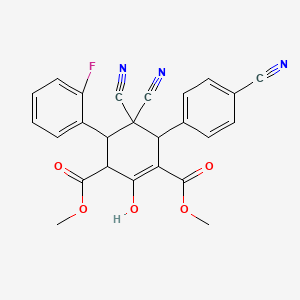
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)
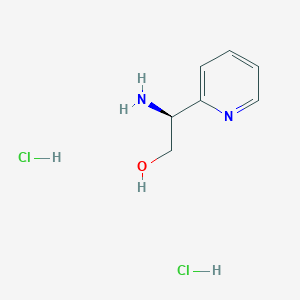
![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)

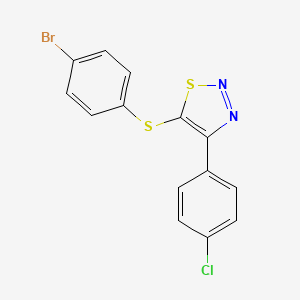

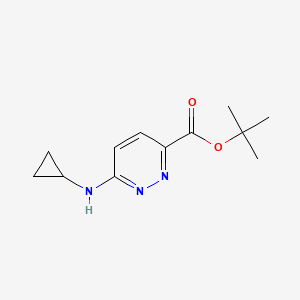
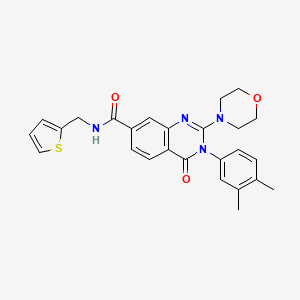
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
